N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core substituted with a benzyl-piperidinyl group and a 1H-tetrazole moiety. The piperidinyl group introduces a nitrogen-containing heterocycle, while the tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C20H28N6O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H28N6O/c27-19(20(11-5-2-6-12-20)26-16-21-23-24-26)22-18-9-13-25(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,22,27) |
InChI Key |
NOXYVUUSDYPOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the formation of the tetrazole ring. Common reagents might include benzyl chloride, piperidine, and sodium azide for the tetrazole formation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Use in the synthesis of other compounds or materials.
Mechanism of Action
The mechanism of action for N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Structural Variations: Nitrogen Heterocycles: The target compound features a piperidinyl group, while analogs like 18F-Mefway and 9{8,3} incorporate piperazine rings. Tetrazole vs. Other Substituents: The 1H-tetrazole group in the target compound replaces carboxylic acid bioisosteres (e.g., fluorine in 18F-FCWAY) or cyanomethyl groups (e.g., 3d). Tetrazoles improve metabolic stability and mimic carboxylates in hydrogen-bonding interactions, making them advantageous for drug design .
Synthetic Efficiency: Yields for analogs vary significantly. For example, 9{8,3} was synthesized in 47% yield after purification , while 3d achieved 85% yield .
Pharmacological Implications :
- Receptor Binding : Piperazine-containing analogs like 18F-Mefway and 18F-FCWAY target serotonin 1A receptors, indicating that the cyclohexanecarboxamide scaffold is compatible with CNS targets . The benzyl-piperidinyl group in the target compound may similarly modulate receptor affinity but with altered pharmacokinetics.
- Impurity Profiles : Tetrazole-containing compounds are prone to specific impurities, such as 2-(1H-tetrazol-1-yl)acetic acid, which require stringent quality control during synthesis .
Physicochemical Properties :
- Analogs like 3d (m.p. 135°C) exhibit higher crystallinity than viscous oil derivatives (e.g., 3b), suggesting that the tetrazole group in the target compound may influence solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
